molecular formula C10H11NO5 B120747 Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate CAS No. 852936-60-8

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate

Cat. No.: B120747
CAS No.: 852936-60-8
M. Wt: 225.2 g/mol
InChI Key: UJJJESXBXYFZCR-UHFFFAOYSA-N
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Description

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate is a chemical compound belonging to the pyridine family. It is known for its versatile applications in organic synthesis and coordination chemistry. The compound features a pyridine ring substituted with hydroxymethyl and carboxylate groups, which can participate in various chemical reactions and form complexes with metals.

Preparation Methods

The synthesis of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate typically involves multi-step reactions. One common method starts with pyridine-2,6-dicarboxylic acid, which undergoes esterification and radicals nucleophilic substitution on the pyridine ring . The reaction conditions often include the use of methanol as a solvent and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and other biological processes.

    Industry: The compound is used in the production of materials with specific properties, such as liquid crystals and polymer electrolyte liquid crystals.

Mechanism of Action

The mechanism by which Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate exerts its effects involves its ability to form complexes with metals and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed . For example, in coordination chemistry, the compound can act as a ligand, binding to metal ions and influencing their reactivity and stability .

Comparison with Similar Compounds

Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:

    Pyridine-2,6-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and has similar coordination properties.

    4-(Hydroxymethyl)pyridine-2,6-dicarboxylic acid: This compound has an additional hydroxyl group, which can influence its reactivity and coordination behavior.

The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metals.

Properties

IUPAC Name

dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)7-3-6(5-12)4-8(11-7)10(14)16-2/h3-4,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJJESXBXYFZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465809
Record name Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852936-60-8
Record name Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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